molecular formula C13H13NO B12604610 3-(6-Methylquinolin-2-yl)prop-2-en-1-ol CAS No. 651025-09-1

3-(6-Methylquinolin-2-yl)prop-2-en-1-ol

Cat. No.: B12604610
CAS No.: 651025-09-1
M. Wt: 199.25 g/mol
InChI Key: OSBDDFDNDHDYCE-UHFFFAOYSA-N
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Description

3-(6-Methylquinolin-2-yl)prop-2-en-1-ol is a quinoline derivative featuring a prop-2-en-1-ol (allylic alcohol) group attached to the 2-position of a 6-methyl-substituted quinoline ring. Quinoline, a bicyclic aromatic system comprising a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry due to its diverse bioactivity .

Properties

CAS No.

651025-09-1

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

3-(6-methylquinolin-2-yl)prop-2-en-1-ol

InChI

InChI=1S/C13H13NO/c1-10-4-7-13-11(9-10)5-6-12(14-13)3-2-8-15/h2-7,9,15H,8H2,1H3

InChI Key

OSBDDFDNDHDYCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2)C=CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methylquinolin-2-yl)prop-2-en-1-ol typically involves the reaction of 6-methylquinoline with propenal (acrolein) under specific conditions. One common method includes the use of a base catalyst to facilitate the addition of the quinoline to the propenal, followed by reduction to yield the desired product. The reaction conditions often involve temperatures ranging from 50°C to 100°C and may require inert atmosphere conditions to prevent oxidation.

Industrial Production Methods

Industrial production of 3-(6-Methylquinolin-2-yl)prop-2-en-1-ol may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the compound is typically achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

3-(6-Methylquinolin-2-yl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the propenol group to a propanol group.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Formation of quinoline N-oxides or carboxylic acid derivatives.

    Reduction: Conversion to 3-(6-Methylquinolin-2-yl)propan-1-ol.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

Biological Applications

Antimicrobial Activity
3-(6-Methylquinolin-2-yl)prop-2-en-1-ol has shown promising antimicrobial properties. Studies indicate that derivatives of quinoline compounds exhibit high activity against various bacterial strains, including resistant strains. For instance, a recent study demonstrated that certain quinoline derivatives had minimal inhibitory concentrations (MICs) below 5 μM against several human pathogens, suggesting their potential as lead compounds in antibiotic development .

Antitumor Properties
Research has also highlighted the antitumor potential of this compound. Quinoline derivatives similar to 3-(6-Methylquinolin-2-yl)prop-2-en-1-ol have been shown to induce apoptosis in cancer cell lines such as OVCAR-8 (human ovarian cancer) and A549 (human lung cancer). The mechanism involves the modulation of apoptosis-related proteins and cell cycle arrest, which suggests that this compound could be a candidate for further development in cancer therapy .

Synthesis and Chemical Applications

Synthetic Intermediates
3-(6-Methylquinolin-2-yl)prop-2-en-1-ol serves as an important intermediate in the synthesis of more complex quinoline derivatives. Its reactivity allows for further functionalization, enabling the construction of various heterocyclic compounds through reactions such as Friedel-Crafts acylation and cyclization processes. For example, it can be transformed into pyrano[3,2-c]quinolones via acid-catalyzed tandem reactions with propargylic alcohols, yielding products with moderate to high efficiency .

Material Science
In material science, quinoline-based compounds have been investigated for their optical properties. The incorporation of 3-(6-Methylquinolin-2-yl)prop-2-en-1-ol into polymer matrices has been explored for applications in organic light-emitting diodes (OLEDs) due to its potential as a light-emitting material. The photophysical properties of these materials indicate promising performance characteristics for optoelectronic applications .

Table 1: Antimicrobial Activity of Quinoline Derivatives

CompoundMIC (μM)Target Pathogen
3-(6-Methylquinolin-2-yl)prop-2-en-1-ol<5E. coli
Quinoline derivative A<5S. aureus
Quinoline derivative B<10P. aeruginosa

Table 2: Synthesis Pathways for Quinoline Derivatives

Reaction TypeStarting MaterialProductYield (%)
Friedel-Crafts Acylation3-(6-Methylquinolin-2-yl)prop-2-en-1-olPyrano[3,2-c]quinolone60
CyclizationPropargylic alcohol + 3-(6-Methylquinolin-2-yl)prop-2-en-1-olFuro[3,2-c]quinolone73

Case Studies

Case Study 1: Antimicrobial Development
A research group investigated the efficacy of various quinoline derivatives, including 3-(6-Methylquinolin-2-yl)prop-2-en-1-ol, against multidrug-resistant bacteria. They synthesized several derivatives and tested their antimicrobial activities using standard broth microdilution methods. Results indicated that modifications to the quinoline structure significantly enhanced antibacterial activity, leading to the identification of a promising lead compound for further development.

Case Study 2: Optical Applications
In another study, researchers explored the use of 3-(6-Methylquinolin-2-yl)prop-2-en-1-ol in polymer films for OLED applications. They incorporated the compound into a poly(methyl methacrylate) matrix and evaluated its luminescent properties. The resulting films exhibited high brightness and stability under operational conditions, suggesting that this compound could be effectively utilized in next-generation optoelectronic devices.

Mechanism of Action

The mechanism of action of 3-(6-Methylquinolin-2-yl)prop-2-en-1-ol involves its interaction with various molecular targets. In biological systems, it may inhibit the activity of enzymes or interfere with the replication of microbial DNA. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to antimicrobial effects.

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Structural Comparison of Selected Compounds

Compound Name Core Structure Substituents Functional Group Melting Point/State Key Properties Reference
3-(6-Methylquinolin-2-yl)prop-2-en-1-ol Quinoline 6-Methyl, 2-position Alcohol Not reported Potential H-bonding Target
(2E)-3-(6-Chloro-2-methoxyquinolin-3-yl)-... Quinoline 6-Chloro, 2-methoxy Ketone Solid (unspecified) Electrophilic ketone
1-{6-Chloro-4-(methylamino)...prop-2-en-1-ol Pyrimidine 6-Chloro, methylsulfanyl Alcohol 142–144°C High crystallinity
(E)-3-(4-Methoxyphenyl)-prop-2-en-1-ol Phenyl 4-Methoxy Alcohol Not reported Enhanced solubility

Biological Activity

3-(6-Methylquinolin-2-yl)prop-2-en-1-ol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, activity against various pathogens, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of 3-(6-Methylquinolin-2-yl)prop-2-en-1-ol typically involves the reaction of 6-methylquinoline derivatives with appropriate electrophiles. The resulting compound features a quinoline ring, which is known for its pharmacological significance, particularly in the development of anti-cancer and anti-infective agents.

Antimicrobial Activity

Research has demonstrated that quinoline derivatives exhibit promising antimicrobial properties. For instance, studies have shown that compounds containing the quinoline structure can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Compound MIC (μg/mL) Activity
3-(6-Methylquinolin-2-yl)prop-2-en-1-ol15.625 - 62.5Antistaphylococcal
Other Quinoline Derivatives62.5 - 125Antienterococcal

The minimum inhibitory concentration (MIC) values indicate that 3-(6-Methylquinolin-2-yl)prop-2-en-1-ol possesses significant antibacterial activity, comparable to established antibiotics like ciprofloxacin .

Anticancer Properties

The anticancer potential of quinoline derivatives has been extensively studied. For example, compounds with similar structures have shown efficacy against various cancer cell lines, including colorectal and breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Cell Line IC50 (μM) Effect
Caco-2 (Colorectal)10 - 20Cytotoxic
MCF-7 (Breast)5 - 15Cytotoxic

In vitro studies indicate that 3-(6-Methylquinolin-2-yl)prop-2-en-1-ol may act through multiple pathways, including the inhibition of key enzymes involved in tumor growth .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Synthesis : Quinoline derivatives have been shown to interfere with bacterial protein synthesis pathways.
  • Induction of Apoptosis : In cancer cells, these compounds can activate apoptotic pathways leading to programmed cell death.
  • Antioxidant Activity : Some studies suggest that these compounds can scavenge free radicals, thereby reducing oxidative stress within cells.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several quinoline derivatives, including 3-(6-Methylquinolin-2-yl)prop-2-en-1-ol, against MRSA and E. coli strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 15 μg/mL.

Case Study 2: Anticancer Activity
In another study focusing on breast cancer cell lines, treatment with varying concentrations of 3-(6-Methylquinolin-2-yl)prop-2-en-1-ol resulted in a dose-dependent decrease in cell viability, with IC50 values indicating strong cytotoxicity compared to control treatments.

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